2-Chloro-5-fluoroanisole

Description

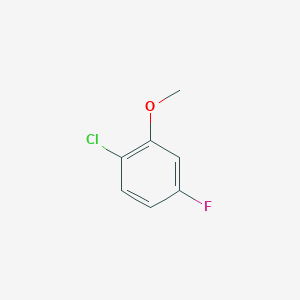

2-Chloro-5-fluoroanisole (CAS 450-89-5) is an aromatic ether with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It is structurally characterized by a methoxy group (-OCH₃) at position 1, a chlorine atom at position 2, and a fluorine atom at position 5 on the benzene ring. This compound is primarily used in research settings, particularly in pharmaceutical and agrochemical synthesis, due to its role as a versatile building block for more complex molecules. Its purity is typically >97%, and it is supplied in solutions or solid forms, requiring storage at -20°C or -80°C to maintain stability .

Properties

IUPAC Name |

1-chloro-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVPJKKERHMKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369145 | |

| Record name | 2-Chloro-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-89-5 | |

| Record name | 1-Chloro-4-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-fluoroanisole involves the reaction of 2-chloro-5-fluorophenol with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of iodomethane. The reaction mixture is then allowed to warm to room temperature overnight . Another method involves the use of aluminum trichloride and chloroacetyl chloride in 1,2-dichloroethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of catalysts like palladium or copper.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation reactions can produce phenolic compounds .

Scientific Research Applications

2-Chloro-5-fluoroanisole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroanisole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate various biochemical pathways . These interactions can lead to changes in cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Isomers

4-Fluoroanisole (CAS 459-60-9)

- Molecular Formula : C₇H₇FO.

- Key Differences : Lacks a chlorine substituent; fluorine is at position 4 instead of 3.

- Applications : Used in synthesizing intermediates like 5-fluoro-2-methoxybenzoic acid .

- Hazards : Similar flammability (Category 4) but reduced skin/eye irritation due to absence of chlorine .

3-Chloro-5-fluoroanisole (CAS 202925-08-4)

- Molecular Formula : C₇H₆ClFO (same as 2-Chloro-5-fluoroanisole).

- Key Differences : Chlorine and fluorine substituents at positions 3 and 5, altering electronic and steric properties.

- Synthesis : Positional isomerism impacts reactivity in cross-coupling reactions .

Comparison with Nitro-Substituted Derivatives

2-Chloro-4-fluoro-5-nitroanisole (CAS 84478-76-2)

- Molecular Formula: C₇H₅ClFNO₃.

- Molecular Weight : 205.57 g/mol (vs. 160.57 for this compound).

- Key Differences: Addition of a nitro (-NO₂) group at position 5 increases polarity and reactivity, making it suitable for explosive precursors or agrochemical intermediates .

- Hazards : Nitro groups may enhance toxicity and environmental persistence .

Comparison with Halogenated Derivatives

2-Chloro-4-fluoro-5-iodoanisole

- Molecular Formula : C₇H₅ClFIO.

- Molecular Weight : ~270.02 g/mol (estimated).

- Key Differences : Iodine at position 5 increases molecular weight and steric bulk, affecting solubility and photostability. Used in radiopharmaceuticals due to iodine’s isotopic properties .

2-Fluoro-5-iodo-4-methylanisole (CAS 1823867-60-2)

- Molecular Formula : C₈H₈FIO.

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Positional Isomerism : Substituent positions significantly influence reactivity and applications. For example, this compound’s chlorine at position 2 enhances electrophilic substitution compared to 3-Chloro-5-fluoroanisole .

Functional Group Effects : Nitro groups increase molecular weight and reactivity, while iodine introduces steric and isotopic utility .

Safety Profiles: Chlorine and nitro substituents correlate with higher health hazards (e.g., skin/eye irritation) compared to non-halogenated analogs .

Biological Activity

2-Chloro-5-fluoroanisole (C₇H₆ClFO) is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group attached to a benzene ring, with chlorine and fluorine substituents at the 2- and 5-positions, respectively. Its unique structure positions it as a valuable intermediate in various chemical syntheses, particularly within pharmaceutical applications.

Antiviral Properties

Research indicates that compounds similar to this compound can exhibit notable antiviral properties. For instance, derivatives of related compounds have been studied for their efficacy against influenza viruses, suggesting that this compound may also possess similar biological activities. The compound's ability to act on glucocorticoid receptors has been noted, which play a significant role in inflammatory responses.

Insecticidal Activity

A study focused on the synthesis and biological activities of novel derivatives of similar compounds revealed that some exhibited larvicidal activity against specific pests. For example, certain derivatives demonstrated 50% larvicidal activity at concentrations as low as 0.1 mg/L against Mythimna separata, indicating potential applications in pest control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in determining the biological efficacy of this compound. The positioning of the chlorine and fluorine atoms significantly influences its reactivity and interactions with biological targets. Compounds with different substitution patterns have shown varying levels of activity, suggesting that modifications to the molecular structure can enhance or diminish biological effects .

Case Study: Antiviral Compound Development

In a systematic screening for antiviral compounds, researchers synthesized various derivatives of this compound. The results indicated that specific modifications to the methoxy and halogen substituents enhanced antiviral activity against influenza viruses. This highlights the potential for developing targeted therapies based on this compound's structure .

Case Study: Insecticidal Efficacy

Another research initiative evaluated the insecticidal properties of fluoroaniline derivatives, including those related to this compound. The study found that certain configurations led to significant larvicidal effects, prompting further exploration into their use as environmentally friendly pesticides .

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| Physical State | Liquid (at 20°C) |

| Boiling Point | Approx. 189 °C |

Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antiviral | Potential activity against influenza viruses |

| Insecticidal | Larvicidal activity at low concentrations |

| Glucocorticoid Interaction | Modulates inflammatory responses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.